メトクロプラミド-d3

概要

説明

メトクロプラミド-d3は、メトクロプラミドの重水素化された形態であり、主に吐き気と嘔吐の治療、および胃の排泄が遅れている患者の胃の排泄を促進するために使用される薬剤です。 重水素化された形態、this compoundは、その化学的特性は似ているが質量が異なるため、メトクロプラミドの定量化のための質量分析における内部標準としてよく使用されます .

科学的研究の応用

Metoclopramide-d3 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of metoclopramide.

Biology: Helps in studying the metabolic pathways and pharmacokinetics of metoclopramide.

Medicine: Used in clinical research to understand the efficacy and safety of metoclopramide in treating various conditions.

Industry: Employed in the development of new formulations and drug delivery systems.

作用機序

メトクロプラミド-d3は、メトクロプラミドと同様に、ドーパミンD2受容体アンタゴニストとして作用します。この作用は、吐き気の感覚を作り出す中枢機構を妨げ、下部食道括約筋の収縮と胃の運動性を刺激します。 さらに、プロキネティック効果に貢献する、セロトニン5-HT3受容体アンタゴニストと5-HT4受容体アゴニストとして作用します .

類似化合物:

ドンピドン: 吐き気と嘔吐の治療に使用される別のドーパミンD2受容体アンタゴニスト。

プロクロルペラジン: 同様の適応症で使用されますが、化学構造が異なります。

オンダンセトロン: 化学療法によって引き起こされる吐き気と嘔吐の治療に主に使用されるセロトニン5-HT3受容体アンタゴニスト

This compoundの独自性: this compoundは、重水素化されているため、質量分析の理想的な内部標準となっています。 この特性により、さまざまなサンプル中のメトクロプラミドのより正確な定量化が可能になり、薬物動態と代謝研究の信頼性が向上します .

生化学分析

Biochemical Properties

Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .

Cellular Effects

Metoclopramide-d3 affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Metoclopramide-d3 involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metoclopramide-d3 can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .

Metabolic Pathways

Metoclopramide-d3 is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .

Subcellular Localization

The subcellular localization of Metoclopramide-d3 is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS

準備方法

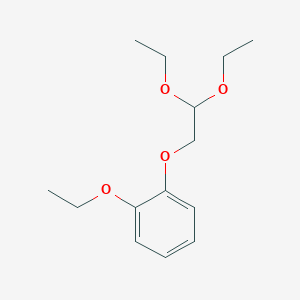

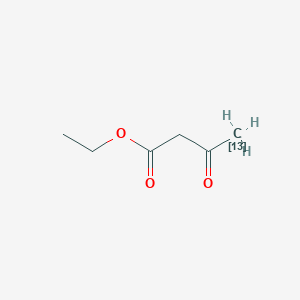

合成経路と反応条件: メトクロプラミド-d3の合成には、メトクロプラミド分子に重水素原子を組み込む必要があります。これは、合成プロセス中に重水素化された試薬または溶媒を使用するなど、さまざまな方法によって達成できます。 一般的な方法の1つは、触媒の存在下で重水素化されたメタノールを使用し、メトクロプラミドのメトキシ基の水素原子を重水素原子に置き換えることです .

工業的製造方法: this compoundの工業的製造は、同様の原理に従いますが、より大規模に行われます。このプロセスには、重水素化された製品の高い収量と純度を確保するために、反応条件を慎重に制御することが含まれます。 重水素化された溶媒と試薬の使用は、コストを最小限に抑えながら、重水素原子の組み込みを最大化するように最適化されています .

化学反応の分析

反応の種類: メトクロプラミド-d3は、重水素化されていない対応物と同様のさまざまな化学反応を起こします。これらには以下が含まれます。

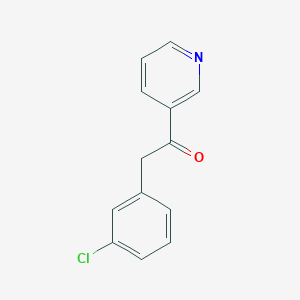

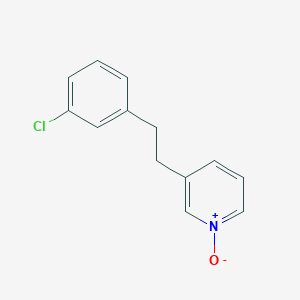

酸化: this compoundは、酸化されて対応するN-オキシド誘導体を生成することができます。

還元: 還元反応は、this compoundをそのアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: N-オキシド誘導体。

還元: アミン誘導体。

置換: 置換されたベンザミド.

4. 科学研究アプリケーション

This compoundは、科学研究において幅広い用途があります。

化学: メトクロプラミドの定量化のための質量分析における内部標準として使用されます。

生物学: メトクロプラミドの代謝経路と薬物動態を研究するのに役立ちます。

医学: さまざまな状態の治療におけるメトクロプラミドの有効性と安全性を理解するために、臨床研究で使用されています。

類似化合物との比較

Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.

Prochlorperazine: Used for similar indications but has a different chemical structure.

Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy

Uniqueness of Metoclopramide-d3: Metoclopramide-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .

特性

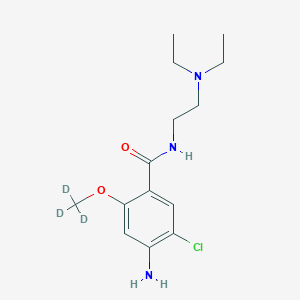

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

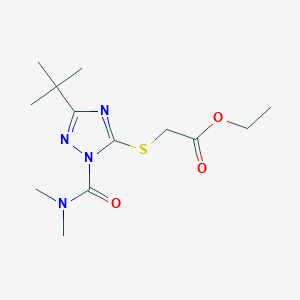

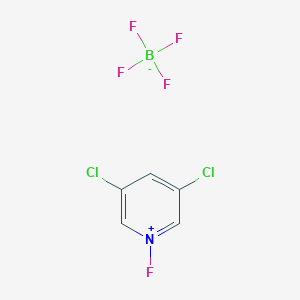

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)